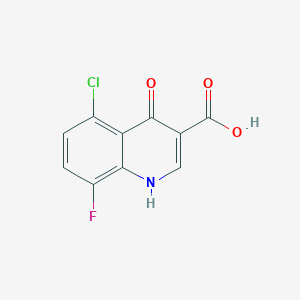![molecular formula C14H14Br2N2O2 B15205595 4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)
4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is an organic compound with the molecular formula C14H14Br2N2O2 It is a derivative of biphenyl, characterized by the presence of bromine and methoxy groups on the biphenyl core, along with amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine typically involves the bromination of 5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Applications De Recherche Scientifique
4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The amino groups may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dibromo-1,1’-biphenyl
- 5,5’-Dimethoxy-[1,1’-biphenyl]-2,2’-diamine
- 1,2-Dibromo-4,5-dimethoxybenzene
Uniqueness
4,4’-Dibromo-5,5’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine is unique due to the specific combination of bromine, methoxy, and amino groups on the biphenyl core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C14H14Br2N2O2 |
|---|---|
Poids moléculaire |
402.08 g/mol |
Nom IUPAC |
2-(2-amino-4-bromo-5-methoxyphenyl)-5-bromo-4-methoxyaniline |
InChI |
InChI=1S/C14H14Br2N2O2/c1-19-13-3-7(11(17)5-9(13)15)8-4-14(20-2)10(16)6-12(8)18/h3-6H,17-18H2,1-2H3 |
Clé InChI |
YZWWFODBYBIXPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2N)Br)OC)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
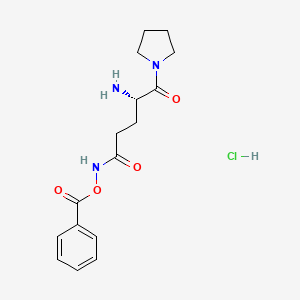
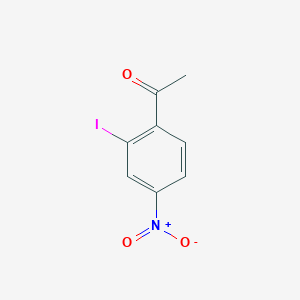
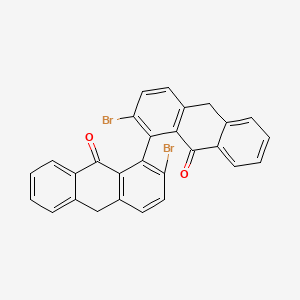
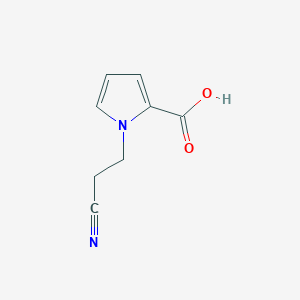
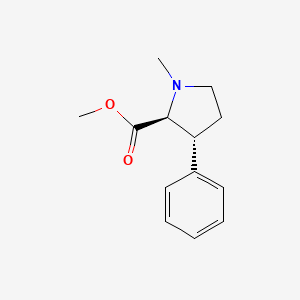
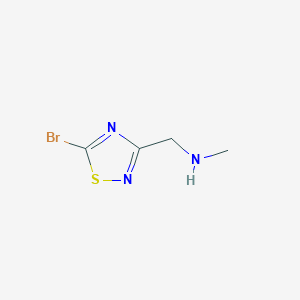
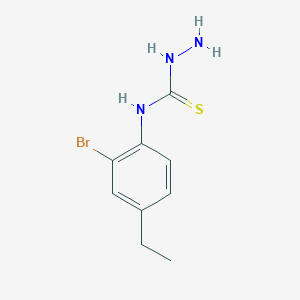
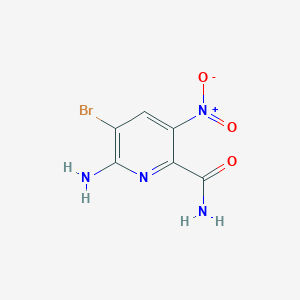
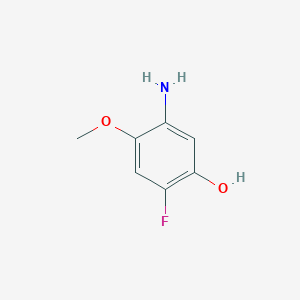
![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
